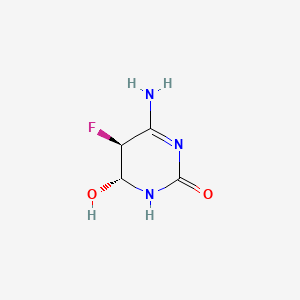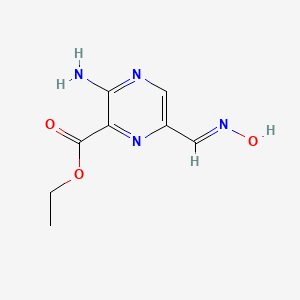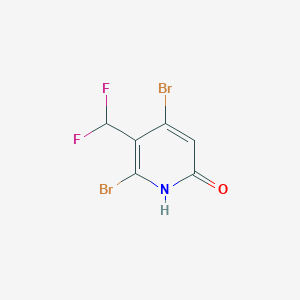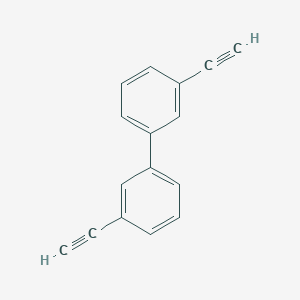
3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine: is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the iodomethyl and tosyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions. For example, the reaction of a methyl group with iodine in the presence of a suitable oxidizing agent can yield the iodomethyl group.
Tosylation: The tosyl group can be introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones under suitable conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or periodic acid can be used under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used in anhydrous solvents.
Major Products:
Substitution Reactions: Products such as azides, nitriles, or thioethers.
Oxidation Reactions: Products such as aldehydes or ketones.
Reduction Reactions: Products such as amines or alcohols.
Applications De Recherche Scientifique
Chemistry: 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable for constructing complex molecular architectures.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound’s derivatives may have potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine depends on its specific application. Generally, the compound can interact with molecular targets through:
Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Electrostatic Interactions: The tosyl group can participate in electrostatic interactions with charged residues on proteins or other biomolecules.
Hydrophobic Interactions: The pyrrolidine ring can engage in hydrophobic interactions with nonpolar regions of target molecules.
Comparaison Avec Des Composés Similaires
- 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine
- 3-(Chloromethyl)-4-methyl-1-tosylpyrrolidine
- 3-(Fluoromethyl)-4-methyl-1-tosylpyrrolidine
Comparison:
- Reactivity: The iodomethyl group in 3-(Iodomethyl)-4-methyl-1-tosylpyrrolidine is more reactive in nucleophilic substitution reactions compared to bromomethyl, chloromethyl, and fluoromethyl groups.
- Stability: The compound’s stability may vary depending on the halogen present, with iodomethyl being less stable than its chloro and fluoro counterparts.
- Applications: The unique reactivity of the iodomethyl group makes this compound particularly useful in specific synthetic applications where high reactivity is desired.
Propriétés
Formule moléculaire |
C13H18INO2S |
|---|---|
Poids moléculaire |
379.26 g/mol |
Nom IUPAC |
3-(iodomethyl)-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H18INO2S/c1-10-3-5-13(6-4-10)18(16,17)15-8-11(2)12(7-14)9-15/h3-6,11-12H,7-9H2,1-2H3 |
Clé InChI |
DNWFVIDWXIHICO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC1CI)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine](/img/structure/B13092471.png)

![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)






![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)

![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)


